molecular formula C10H18 B1600403 (1R)-(+)-cis-Pinane CAS No. 4795-86-2

(1R)-(+)-cis-Pinane

Cat. No.: B1600403
CAS No.: 4795-86-2
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-DJLDLDEBSA-N
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Description

. It is a colorless liquid with a characteristic odor and is commonly found in essential oils of various plants. This compound is widely used in the pharmaceutical, cosmetic, and food industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(+)-cis-Pinane can be achieved through several methods. One common method involves the catalytic hydrogenation of α-pinene, a naturally occurring monoterpene . The reaction is typically carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound often involves the extraction of α-pinene from essential oils followed by catalytic hydrogenation. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R)-(+)-cis-Pinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane
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InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSLPVRUOBDEW-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2C[C@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
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DSSTOX Substance ID

DTXSID601032280
Record name (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane
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Molecular Weight

138.25 g/mol
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Physical Description

Liquid, Colorless liquid; [Aldrich MSDS]
Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
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Record name (1R)-(+)-cis-Pinane
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CAS No.

4795-86-2, 6876-13-7
Record name (+)-cis-Pinane
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Record name (1R)-cis-Pinane
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Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
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Record name (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane
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Record name (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name [1R-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name PINANE, CIS-(+)-
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Synthesis routes and methods

Procedure details

Hypochlorite treatment of the α-pinene raised the chloride level to about 100 ppm (as elemental chloride) based on pinene feed. Hydrogenation of this pinene was fast and yielded a good ratio (96.8/3.2). Reuse of the catalyst heel went quickly with a slightly reduced ratio, when used at either the 3% level or 1% level. Repoisoning (1/2% sodium hypochlorite-treated α-pinene) was achieved by mixing hypochlorite-treated feed with fresh α-pinene and yielded pinane with a 97.5/2.5 cis-:trans- ratio. A ratio of 98.1/1.9 was achieved in 30 hours' reaction at a lower temperature of about 30° C. using hypochlorite-treated feed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary methods for synthesizing cis-pinane?

A1: The most common method for producing cis-pinane is the catalytic hydrogenation of α-pinene. Various catalysts have been investigated, including Raney nickel [, ], supported nickel catalysts [, , , , , ], and noble metal catalysts like palladium and ruthenium [, , , , , , ]. Researchers have explored different supports for these catalysts, such as discarded fluid catalytic cracking catalysts (DF3C) [], silica [, , ], alumina [], and fiber-glass [, ].

Q2: What is the significance of catalyst selection in cis-pinane synthesis?

A2: The choice of catalyst significantly influences the conversion rate of α-pinene and the selectivity towards cis-pinane. For instance, nanometer nickel catalysts have demonstrated higher conversion rates compared to Raney nickel, and superior selectivity for cis-pinane compared to palladium on carbon (Pd/C) catalysts [].

Q3: What factors impact the selectivity of cis-pinane during hydrogenation?

A3: Several factors can influence the selectivity towards cis-pinane during the hydrogenation of α-pinene. These include:

  • Catalyst support acidity: Decreasing support acidity generally leads to increased cis-pinane selectivity [].
  • Reaction temperature: Lower temperatures tend to favor cis-pinane formation [, ].
  • Hydrogen pressure: Higher hydrogen pressure can enhance cis-pinane selectivity [].
  • Catalyst composition: The presence of elements like boron and phosphorus in nickel catalysts can impact selectivity by influencing electron density [].

Q4: How is cis-pinane typically characterized?

A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed for both qualitative and quantitative analysis of cis-pinane and other products resulting from α-pinene hydrogenation [].

Q5: Can you provide the molecular formula, weight, and key spectroscopic data for cis-pinane?

A5:

    Q6: What are the major applications of cis-pinane?

    A6: Cis-pinane finds applications in various industries:

    • Fragrance and Flavor Industry: Its fresh, pine-like aroma makes it valuable in perfumes, cosmetics, and household cleaners [].
    • Solvent: Cis-pinane can be used as a green solvent in various chemical processes [, ].

    Q7: What are the advantages of using cis-pinane in fragrance applications?

    A7: Its natural origin, pleasant pine-like odor, and relatively low toxicity make it a favorable choice compared to some synthetic fragrance compounds.

    Q8: Have there been studies on the biotransformation of cis-pinane?

    A8: Yes, studies on the biotransformation of cis-pinane in rabbits have been conducted [, ]. The major metabolites identified included (-)-α-terpineol and (-)-trans-sobrerol, suggesting metabolic pathways involving oxidation reactions.

    Q9: How has computational chemistry contributed to understanding cis-pinane?

    A9:

    • Reaction Mechanism Studies: Quantum chemical calculations have provided insights into the mechanisms of thermal rearrangement reactions of cis-pinane []. These studies help understand the formation of different isomeric products and the factors influencing selectivity.
    • Optical Activity: Computational methods like time-dependent density functional theory (TDDFT) have been employed to calculate the specific rotation of cis-pinane and its temperature dependence []. These studies enhance our understanding of the molecule's chiroptical properties.
    • Molecular Modeling: Molecular modeling techniques have been used to study inclusion complexes of cis-pinane with cyclodextrins, offering insights into chiral recognition and separation processes [].

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